molecular formula C19H17FN2O B2705177 N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide CAS No. 866156-47-0

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide

Cat. No.: B2705177
CAS No.: 866156-47-0
M. Wt: 308.356
InChI Key: KOVMGZRHUXRSFL-UHFFFAOYSA-N
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Description

“N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide” is a chemical compound that has been studied for its potential applications in various fields. For instance, it has been found to improve monoclonal antibody production in a Chinese hamster ovary cell culture . This compound has also been developed as an anti-tuberculosis therapeutic compound .


Synthesis Analysis

The synthesis of this compound involves the condensation of the carboxylic acid moiety with substituted amine . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of this compound on monoclonal antibody production . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle. The pyrrole ring in this compound is substituted with two methyl groups at the 2 and 5 positions .


Chemical Reactions Analysis

This compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, it also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Scientific Research Applications

Synthesis and Material Applications

Aromatic Polyamides and Films

Studies have shown that aromatic polyamides synthesized through polycondensation exhibit high thermal stability, good solubility in organic solvents, and the ability to form transparent, tough films. Such materials display glass transition temperatures (Tg) in the range of 209-267°C and demonstrate significant resistance to thermal degradation. This makes them suitable for applications in advanced materials science, particularly in the development of high-performance polymers for electronic and automotive industries (Yang, Hsiao, & Yang, 1999).

Electrochromic Properties

Novel aromatic polyamides containing triphenylamine moieties have been synthesized, showcasing excellent electrochromic properties and thermal stability. These compounds have potential applications in the development of electrochromic devices, such as smart windows and displays, due to their ability to change color in response to electrical stimulation (Liou & Chang, 2008).

Pharmacological Applications

Peripheral Benzodiazepine Receptor Study

Research on substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, compounds structurally related to N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide, has been conducted to evaluate their potential as imaging agents for peripheral benzodiazepine receptors (PBRs). These studies aim at advancing the understanding of neurodegenerative disorders, highlighting the role of similar aromatic compounds in medicinal chemistry and diagnostic applications (Fookes et al., 2008).

Mechanism of Action

Target of Action

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzamide primarily targets the DHFR and Enoyl ACP Reductase enzymes . These enzymes play a crucial role in the metabolic processes of cells. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides, while Enoyl ACP Reductase is a key enzyme in the fatty acid synthesis pathway .

Mode of Action

The compound interacts with its targets by binding to the active sites of the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to changes in the metabolic processes of the cells .

Biochemical Pathways

The inhibition of DHFR and Enoyl ACP Reductase enzymes by N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzamide affects the nucleotide synthesis and fatty acid synthesis pathways respectively . The downstream effects include disruption of DNA replication and cell growth due to the lack of necessary nucleotides and fatty acids .

Pharmacokinetics

The compound’s ability to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzamide’s action include suppression of cell growth, increased cell-specific glucose uptake rate, and increased amount of intracellular adenosine triphosphate . Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzamide. For instance, the compound’s dust may irritate the eyes and respiratory tract, suggesting that it should be handled with appropriate protective equipment . Furthermore, it should be stored and handled in a way that avoids contact with oxidizing agents to prevent fire and explosion risks . Adequate ventilation should be ensured to avoid inhalation of its vapors .

Future Directions

Future research could focus on further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, more studies are needed to fully understand the physical and chemical properties, safety, and hazards of this compound.

Properties

IUPAC Name

N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c1-13-7-8-14(2)22(13)16-11-9-15(10-12-16)21-19(23)17-5-3-4-6-18(17)20/h3-12H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVMGZRHUXRSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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